(6-cyanoazulen-2-yl) 4-octylbenzoate
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Overview
Description
(6-cyanoazulen-2-yl) 4-octylbenzoate is a chemical compound with the molecular formula C({25})H({27})NO(_{2}). It is known for its unique structure, which combines an azulenyl group with a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanoazulen-2-yl) 4-octylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 6-cyanoazulene with 4-octylbenzoic acid under the influence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-cyanoazulen-2-yl) 4-octylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(6-cyanoazulen-2-yl) 4-octylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of (6-cyanoazulen-2-yl) 4-octylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- (6-cyanoazulen-2-yl) 4-hexylbenzoate
- (6-cyanoazulen-2-yl) 4-decylbenzoate
- (6-cyanoazulen-2-yl) 4-dodecylbenzoate
Uniqueness
Compared to its analogs, (6-cyanoazulen-2-yl) 4-octylbenzoate is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness can affect its solubility, melting point, and interaction with biological targets, making it a compound of particular interest in various research applications .
Properties
CAS No. |
139423-60-2 |
---|---|
Molecular Formula |
C26H27NO2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(6-cyanoazulen-2-yl) 4-octylbenzoate |
InChI |
InChI=1S/C26H27NO2/c1-2-3-4-5-6-7-8-20-9-13-22(14-10-20)26(28)29-25-17-23-15-11-21(19-27)12-16-24(23)18-25/h9-18H,2-8H2,1H3 |
InChI Key |
IABVNEAABWFMLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=CC=C(C=CC3=C2)C#N |
Origin of Product |
United States |
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